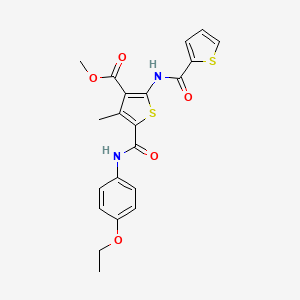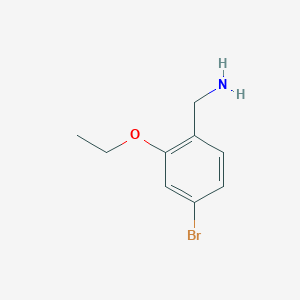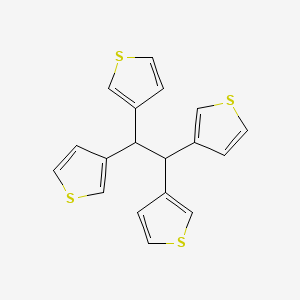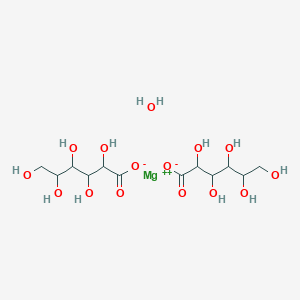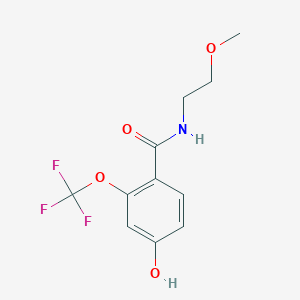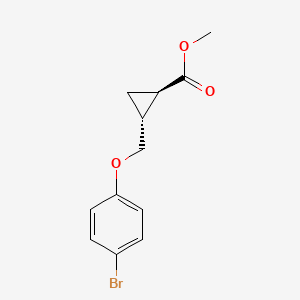
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13BrO3 It is a cyclopropane derivative that features a bromophenoxy group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate typically involves the reaction of 4-bromophenol with a suitable cyclopropane derivative under specific conditions. One common method is the esterification reaction, where 4-bromophenol reacts with methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-2-(4-bromobenzoyl)cyclopropanecarboxylate
- Methyl trans-2-(4-chlorophenoxy)methyl)cyclopropanecarboxylate
- Methyl trans-2-(4-fluorophenoxy)methyl)cyclopropanecarboxylate
Uniqueness
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropane ring and the bromophenoxy group makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl (1R,2R)-2-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)11-6-8(11)7-16-10-4-2-9(13)3-5-10/h2-5,8,11H,6-7H2,1H3/t8-,11+/m0/s1 |
InChI Key |
ZFJQAALQZPHHAM-GZMMTYOYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1COC2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1CC1COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



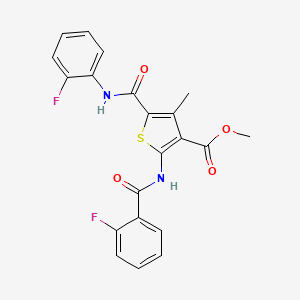
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)


![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)
